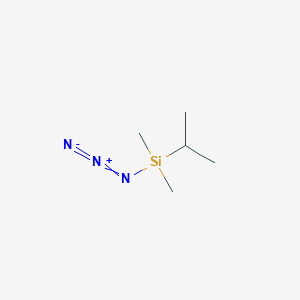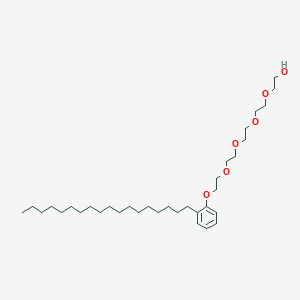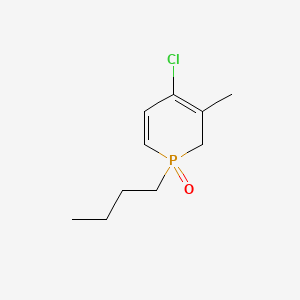
Phosphorin, 1-butyl-4-chloro-1,2-dihydro-3-methyl-, 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorin, 1-butyl-4-chloro-1,2-dihydro-3-methyl-, 1-oxide is a heterocyclic compound containing phosphorus It is characterized by the presence of a phosphorus atom within a five-membered ring structure, which is substituted with a butyl group, a chlorine atom, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorin, 1-butyl-4-chloro-1,2-dihydro-3-methyl-, 1-oxide typically involves the following steps:
Formation of the Phosphorin Ring: The initial step involves the formation of the phosphorin ring through a cyclization reaction. This can be achieved by reacting a suitable phosphorus precursor with a dihaloalkane under basic conditions.
Substitution Reactions: The butyl, chloro, and methyl groups are introduced through substitution reactions. For example, the butyl group can be introduced via a nucleophilic substitution reaction using a butyl halide and a base.
Oxidation: The final step involves the oxidation of the phosphorus atom to form the oxide group. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Ensuring the availability of high-purity phosphorus precursors and halogenated reagents.
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques such as distillation, crystallization, or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Phosphorin, 1-butyl-4-chloro-1,2-dihydro-3-methyl-, 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert the oxide group back to a phosphine.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Addition: Electrophiles like alkyl halides, nucleophiles like Grignard reagents.
Major Products
Oxidation: Higher oxidation state phosphorin oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphorin derivatives.
Addition: Adducts with electrophiles or nucleophiles.
科学的研究の応用
Phosphorin, 1-butyl-4-chloro-1,2-dihydro-3-methyl-, 1-oxide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.
作用機序
The mechanism of action of Phosphorin, 1-butyl-4-chloro-1,2-dihydro-3-methyl-, 1-oxide involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to metal centers in enzymes or receptors, thereby modulating their activity. The presence of the oxide group allows for potential redox reactions, which can influence biological pathways and cellular processes.
類似化合物との比較
Phosphorin, 1-butyl-4-chloro-1,2-dihydro-3-methyl-, 1-oxide can be compared with other similar organophosphorus compounds:
Phosphorin, 1-butyl-4-chloro-1,2-dihydro-3-methyl-: Lacks the oxide group, making it less reactive in redox reactions.
Phosphorin, 1-butyl-4-chloro-1,2-dihydro-3-methyl-, 1-sulfide: Contains a sulfide group instead of an oxide, leading to different chemical reactivity and biological activity.
Phosphorin, 1-butyl-4-chloro-1,2-dihydro-3-methyl-, 1-selenide: Contains a selenide group, which can impart unique properties such as increased nucleophilicity.
Conclusion
This compound is a versatile organophosphorus compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in chemistry, biology, medicine, and industry.
特性
CAS番号 |
109891-14-7 |
|---|---|
分子式 |
C10H16ClOP |
分子量 |
218.66 g/mol |
IUPAC名 |
1-butyl-4-chloro-3-methyl-2H-1λ5-phosphinine 1-oxide |
InChI |
InChI=1S/C10H16ClOP/c1-3-4-6-13(12)7-5-10(11)9(2)8-13/h5,7H,3-4,6,8H2,1-2H3 |
InChIキー |
HHGZNPKIYQLFMA-UHFFFAOYSA-N |
正規SMILES |
CCCCP1(=O)CC(=C(C=C1)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-amino-3-iminopropyl)-4-[[4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carbonyl]amino]-1-methylimidazole-2-carboxamide;sulfuric acid](/img/structure/B14330721.png)
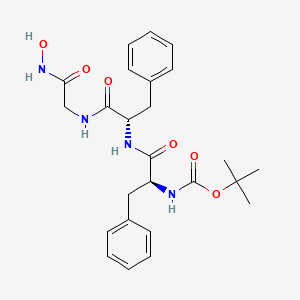
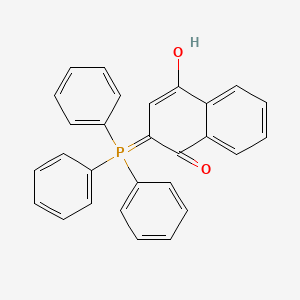
![{[1,1,1,3,3,4,4,5,5,5-Decafluoro-2-(trifluoromethyl)pentan-2-yl]sulfanyl}benzene](/img/structure/B14330735.png)
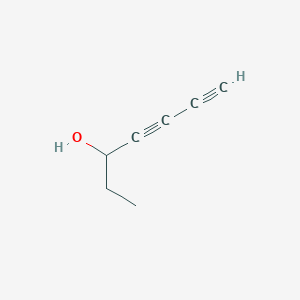
![1-(1-Benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethan-1-one](/img/structure/B14330741.png)
![Butanamide, 2-[[(1,1-dimethylethyl)amino]oxy]-3,3-dimethyl-N-phenyl-](/img/structure/B14330745.png)
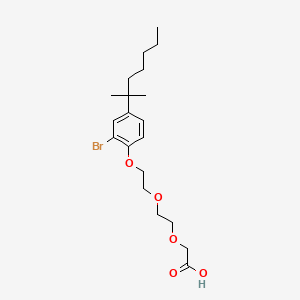
![2-[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl]naphthalene](/img/structure/B14330752.png)
![Trimethyl[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]silane](/img/structure/B14330758.png)
![Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane](/img/structure/B14330760.png)
